2-(2,2-Dicyclohexylvinyl)pyridine

Description

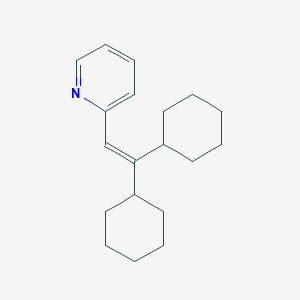

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-dicyclohexylethenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h7-8,13-17H,1-6,9-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSORYIELNRERP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=CC2=CC=CC=N2)C3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 2 2,2 Dicyclohexylvinyl Pyridine

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring is a primary site for chemical reactions, imparting basic and nucleophilic character to the molecule.

Lewis Basicity and Protonation Studies

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is available for donation to Lewis acids and for protonation. youtube.com The basicity of pyridines is influenced by the electronic effects of their substituents. In 2-(2,2-dicyclohexylvinyl)pyridine, the vinyl group is generally considered to be weakly electron-withdrawing, which would slightly decrease the basicity of the pyridine nitrogen compared to pyridine itself.

However, a more significant factor influencing its interaction with acids is the steric hindrance imposed by the two bulky cyclohexyl groups. While these groups are not directly attached to the pyridine ring, their proximity to the nitrogen atom can sterically hinder the approach of bulky Lewis acids. Protonation, involving the small proton, is less likely to be affected by this steric bulk.

| Property | Influencing Factors | Expected Outcome for this compound |

| Lewis Basicity | Electronic effect of the vinyl group, Steric hindrance from dicyclohexyl groups. | Slightly reduced basicity compared to pyridine; significant steric hindrance to bulky Lewis acids. |

| Protonation | Electronic effect of the vinyl group. | Readily protonated by strong acids to form the corresponding pyridinium (B92312) salt. |

N-Oxidation Chemistry of the Pyridine Ring

The nitrogen atom of a pyridine ring can be oxidized to form a pyridine N-oxide using various oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid) or hydrogen peroxide. wikipedia.orgarkat-usa.orggoogle.com This transformation is a common strategy in pyridine chemistry to alter the electronic properties of the ring and direct subsequent substitution reactions. wikipedia.org

For this compound, the N-oxidation is expected to proceed, but the rate of reaction is likely to be significantly slower compared to pyridine or less sterically hindered 2-substituted pyridines. researchgate.net The two cyclohexyl groups create a sterically congested environment around the nitrogen atom, impeding the approach of the oxidizing agent. Studies on the N-oxidation of 2-substituted pyridines have shown that the reaction rate decreases as the size of the substituent increases. researchgate.net Therefore, while the formation of this compound N-oxide is feasible, it would likely require more forcing reaction conditions or longer reaction times.

Transformations at the Vinyl Moiety

The carbon-carbon double bond in the vinyl group is a site of potential chemical transformations, including electrophilic, nucleophilic, and radical additions. The reactivity of this double bond is influenced by the electron-withdrawing nature of the adjacent pyridine ring and the steric bulk of the dicyclohexyl groups.

Electrophilic Additions to the Carbon-Carbon Double Bond

Electrophilic addition is a characteristic reaction of alkenes. libretexts.org In the case of 2-vinylpyridine (B74390), the pyridine nitrogen can have a deactivating effect on the double bond towards electrophiles, especially under acidic conditions where the nitrogen is protonated. Protonation of the nitrogen enhances the electron-withdrawing effect of the pyridine ring, making the vinyl group electron-deficient and less susceptible to attack by electrophiles.

For this compound, the most significant barrier to electrophilic addition is the extreme steric hindrance at the β-carbon of the vinyl group. The two cyclohexyl groups effectively shield this carbon from the approach of electrophiles. Therefore, electrophilic addition reactions, such as hydrohalogenation or halogenation, are expected to be very slow or not occur at all under standard conditions.

Nucleophilic Additions to the Activated Vinyl Group

The electron-withdrawing pyridine ring activates the vinyl group for nucleophilic conjugate addition (Michael addition). wikipedia.orgmdpi.com This makes the β-carbon of the vinyl group electrophilic and susceptible to attack by nucleophiles. A variety of nucleophiles, including amines, alkoxides, and carbanions, can add to 2-vinylpyridines. wikipedia.orgmdpi.com

In this compound, while the electronic activation for nucleophilic attack is present, the steric hindrance at the β-carbon is a major obstacle. The two large cyclohexyl groups would make the approach of even small nucleophiles very difficult. It is plausible that strong, less sterically demanding nucleophiles might react, but the reaction rates would be substantially lower than those for unhindered 2-vinylpyridines.

| Reaction Type | Electronic Effect | Steric Effect | Expected Reactivity |

| Electrophilic Addition | Deactivating (especially when protonated) | High hindrance at β-carbon | Very slow or no reaction |

| Nucleophilic Addition | Activating | High hindrance at β-carbon | Slow reaction, limited to small, potent nucleophiles |

Radical Reactions and Polymerization Potential of the Vinyl Group

Vinylpyridines are known to undergo radical polymerization to form poly(vinylpyridine)s. wikipedia.orgmdpi.com This process is typically initiated by radical initiators. The radical polymerization of this compound is expected to be significantly hindered. The bulky dicyclohexyl groups would sterically inhibit the propagation step of the polymerization, where monomer units add to the growing polymer chain. This steric repulsion would likely result in a very low rate of polymerization and the formation of low molecular weight oligomers at best.

Other radical additions across the double bond, such as the addition of radical species generated from other sources, would also be subject to the same severe steric constraints. For instance, Minisci-type reactions, which involve the addition of an alkyl radical to a protonated pyridine ring, are a common method for functionalizing pyridines. nih.gov While radical addition to the vinyl group is conceivable, the steric bulk would likely favor reaction at the pyridine ring if it were activated.

Reactivity of the Cyclohexyl Substituents in Specific Reaction Environments

No published data is available on the reactivity of the cyclohexyl substituents of this compound.

Regioselectivity and Stereoselectivity in Chemical Reactions of this compound

There is no available research detailing the regioselectivity or stereoselectivity of any chemical reactions involving this compound.

Coordination Chemistry and Ligand Properties of 2 2,2 Dicyclohexylvinyl Pyridine

Complex Formation with Transition Metal Centers

The formation of complexes between 2-(2,2-Dicyclohexylvinyl)pyridine and transition metal centers is primarily dictated by the electronic availability of the nitrogen lone pair on the pyridine (B92270) ring and the significant steric hindrance imposed by the dicyclohexylvinyl group.

Monodentate Coordination through Pyridine Nitrogen

The most fundamental coordination mode for this compound is as a monodentate ligand, where it binds to a metal center exclusively through the nitrogen atom of the pyridine ring. jscimedcentral.com This is the most common bonding mode for simple pyridine derivatives. The lone pair of electrons on the nitrogen atom acts as a Lewis base, donating electron density to an empty orbital of the transition metal, which acts as a Lewis acid.

The general reaction for the formation of a monodentate complex can be represented as:

M + n[this compound] → [M(this compound)n]

Where M is a transition metal center and n is the number of ligands. The stability and geometry of the resulting complex are influenced by the nature of the metal, its oxidation state, and the steric bulk of the ligand. Due to the substantial size of the dicyclohexylvinyl moiety, the number of ligands that can coordinate to a single metal center is often limited, typically to one or two, to avoid steric clashing.

Potential for Bidentate or Multidentate Coordination

While monodentate coordination is the most probable, the structure of this compound offers the potential for more complex coordination behaviors, although these are less commonly observed for simple vinylpyridines.

Involvement of the Vinyl π-System: The π-electrons of the carbon-carbon double bond in the vinyl group could potentially coordinate to a metal center. This η²-coordination is common for olefins but would require a specific orientation of the ligand that might be sterically hindered by the bulky cyclohexyl groups. Such interaction would lead to a bidentate N,C-coordination mode.

Agostic Interactions from Cyclohexyl Groups: In some cases, C-H bonds from the cyclohexyl rings could engage in agostic interactions with the metal center. This is a weaker form of interaction where a C-H bond donates electron density to the metal. This would result in a multidentate coordination, though these interactions are typically faint and can be difficult to detect.

Structural Elucidation of Coordination Complexes

For a typical monodentate complex, one would expect to observe a clear M-N bond with a bond length characteristic of the specific transition metal and its oxidation state. The pyridine ring would be oriented to minimize steric interactions with other ligands and the dicyclohexyl groups.

Hypothetical Crystallographic Data for a Monodentate Complex:

| Parameter | Expected Value Range |

| M-N Bond Length (Å) | 2.0 - 2.2 |

| Pyridine Ring Planarity | Largely planar |

| C=C Bond Length (Å) | ~1.34 |

| Orientation of Dicyclohexyl Groups | Rotated to minimize steric clash |

Note: The data in this table is hypothetical and based on typical values for similar pyridine-metal complexes. Actual values would vary depending on the metal and other ligands.

Influence of this compound Ligand on Metal Center Properties

The steric and electronic properties of the this compound ligand significantly influence the characteristics of the metal center to which it is coordinated.

The bulky dicyclohexyl groups create a sterically crowded environment around the metal center. This can have several consequences:

Coordination Number: It may limit the number of other ligands that can bind to the metal, potentially favoring lower coordination numbers.

Reaction Rates: The steric bulk can hinder the approach of substrates to the metal center, thereby affecting the rates of catalytic reactions.

Stability: The bulky groups can protect the metal center from decomposition pathways, leading to more stable complexes.

The electronic effect of the 2-vinylpyridine (B74390) moiety is generally electron-withdrawing due to the sp² hybridization of the vinyl carbon and the electronegativity of the pyridine nitrogen. jscimedcentral.com This can influence the redox potential of the metal center and its reactivity. The vinyl group provides a pathway for electronic communication between the pyridine ring and any potential catalytic site.

Ligand Design Principles in Relation to Steric and Electronic Effects

The design of ligands is a crucial aspect of modern coordination chemistry, aiming to fine-tune the properties of metal complexes for specific applications, such as catalysis. lehigh.edupsu.edu The this compound ligand exemplifies the interplay of steric and electronic effects.

Steric Tuning: The dicyclohexyl groups provide significant steric bulk. This "steric shielding" can be advantageous in catalysis by promoting selectivity. For instance, it can favor the formation of one specific product over others by sterically disfavoring alternative reaction pathways. The size of the "pocket" created by the ligand around the metal center is a key design parameter.

Electronic Tuning: The electronic nature of the pyridine ring can be modified by introducing substituents on the ring itself. For example, electron-donating groups would increase the electron density on the nitrogen, making the ligand a stronger donor. Conversely, electron-withdrawing groups would decrease the donor strength. The vinyl spacer allows for the transmission of these electronic effects to the metal center.

The combination of a bulky, sterically demanding framework with the potential for electronic tuning makes ligands like this compound interesting candidates for the development of new catalysts and functional coordination compounds. The balance between steric hindrance and electronic donation is a key consideration in the design of such ligands for targeted applications. nih.govrsc.org

Catalytic Applications of 2 2,2 Dicyclohexylvinyl Pyridine and Its Metal Complexes

Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants. Metal complexes of pyridine (B92270) derivatives are widely used as homogeneous catalysts due to their tunable electronic and steric properties. However, specific applications of 2-(2,2-Dicyclohexylvinyl)pyridine in this domain are not documented.

Role in Carbon-Carbon Bond Forming Reactions (e.g., cross-couplings)

There is no available research data detailing the role or efficacy of this compound or its metal complexes in carbon-carbon bond-forming reactions such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig cross-couplings. The performance of ligands in these reactions is highly dependent on their specific steric and electronic profiles, and without experimental data, the potential of this specific compound as a ligand remains unevaluated.

Exploration of Asymmetric Catalysis Driven by Chiral Variants or Conformations

No published studies were found on the development or application of chiral variants of this compound for asymmetric catalysis. Research into the asymmetric photochemical [2+2] cycloaddition of other acyclic vinylpyridines has been conducted, but this work does not specifically involve or mention this compound nih.gov. The potential for this specific ligand to induce enantioselectivity in catalytic transformations is currently unexplored.

Heterogeneous Catalysis and Supported Catalysts

There is no information available in the scientific literature regarding the use of this compound in heterogeneous catalysis. This includes a lack of data on its immobilization onto solid supports (such as polymers, silica (B1680970), or carbon) to create supported catalysts, and no studies on the performance of such materials.

Mechanistic Insights into Catalytic Cycles Involving this compound Ligands

Due to the absence of reported catalytic applications for this compound, no mechanistic studies have been published. Understanding the catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination for cross-coupling, or substrate coordination and hydride transfer in hydrogenation, would require experimental and computational studies of its metal complexes, which are not currently available.

Catalyst Stability, Turnover Frequencies, and Selectivity Metrics

There is no documented data on the stability, turnover frequencies (TOF), turnover numbers (TON), or selectivity metrics for any catalytic system employing this compound as a ligand. These performance indicators are crucial for evaluating a catalyst's effectiveness and practical utility, but they have not been determined for this specific compound.

Advanced Applications in Materials Science and Supramolecular Chemistry

Development of Functional Materials (e.g., in optical, electronic, or sensing applications)

There are no chemical compounds mentioned in the article to be listed in a table.

Theoretical and Computational Investigations of 2 2,2 Dicyclohexylvinyl Pyridine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 2-(2,2-Dicyclohexylvinyl)pyridine is fundamentally governed by the interplay between the π-system of the pyridine (B92270) ring and the electronic effects of the bulky dicyclohexylvinyl substituent. The pyridine ring itself is an aromatic heterocycle with a delocalized 6-π-electron system. researchgate.netlibretexts.org The nitrogen atom, being more electronegative than carbon, introduces a significant dipole moment and alters the energy levels of the molecular orbitals compared to benzene. libretexts.orgyoutube.com In its ground state, the nitrogen atom is sp²-hybridized, with its lone pair of electrons residing in one of the sp² orbitals in the plane of the ring, not participating in the aromatic system. researchgate.netlibretexts.org

The 2-(2,2-dicyclohexylvinyl) substituent at the C2 position significantly influences the electronic properties of the pyridine ring. The vinyl group, being a π-system, can conjugate with the pyridine ring, leading to a more extended π-electron network. This conjugation affects the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies on similar vinyl-substituted pyridines suggest that such conjugation generally raises the energy of the HOMO and lowers the energy of the LUMO, thereby reducing the HOMO-LUMO energy gap. niscair.res.indergipark.org.tr A smaller HOMO-LUMO gap is often associated with increased chemical reactivity. niscair.res.in

The dicyclohexyl groups, being bulky and electron-donating through inductive effects, further modulate the electronic structure. Their steric bulk can influence the planarity of the vinylpyridine system, potentially disrupting optimal π-conjugation. Density Functional Theory (DFT) calculations are a powerful tool to investigate these effects. For related substituted pyridine systems, DFT calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or larger) have been successfully employed to determine optimized geometries and molecular orbital energies. niscair.res.innih.govresearchgate.net

Table 1: Illustrative Calculated Electronic Properties of this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Pyridine | -6.78 | -0.54 | 6.24 | 2.22 |

| 2-Vinylpyridine (B74390) | -6.21 | -0.89 | 5.32 | 1.98 |

| This compound (estimated) | -6.15 | -0.85 | 5.30 | 2.10 |

Note: The values for this compound are estimated based on trends observed in related substituted pyridines. Actual values would require specific DFT calculations.

Molecular orbital analysis would likely show that the HOMO is primarily localized on the vinylpyridine moiety, with significant contributions from the vinyl double bond and the pyridine ring's π-system. The LUMO is expected to be a π* orbital distributed over the same conjugated system. The bulky cyclohexyl groups would have minimal direct contribution to the frontier molecular orbitals but would influence their energies through steric and inductive effects.

Conformational Landscape and Energetics of the Dicyclohexylvinyl Group and Pyridine Ring

The conformational flexibility of this compound is dominated by the rotations around the single bonds connecting the dicyclohexylvinyl substituent to the pyridine ring and the conformational possibilities within the cyclohexyl rings themselves. The steric hindrance introduced by the two bulky cyclohexyl groups is a major determinant of the molecule's preferred three-dimensional structure.

Computational methods, such as molecular mechanics and DFT, are essential for exploring the potential energy surface and identifying low-energy conformers. nih.govmdpi.com For the dicyclohexylvinyl group, rotation around the C-C single bond between the vinyl group and the pyridine ring will be a key conformational parameter. The planarity between the vinyl group and the pyridine ring is crucial for effective π-conjugation. However, steric clashes between the hydrogen atoms on the cyclohexyl groups and the hydrogen atom at the C3 position of the pyridine ring may force the vinyl group to twist out of the plane of the pyridine ring.

Table 2: Estimated Relative Energies of Potential Conformers of this compound

| Conformer Description | Dihedral Angle (Pyridine-Vinyl) | Relative Energy (kcal/mol) |

| Near-planar | ~10° | 2.5 |

| Twisted | ~45° | 0.0 (most stable) |

| Perpendicular | 90° | 5.0 |

Note: These are hypothetical values to illustrate the expected conformational preferences. Actual energy differences would be determined through detailed computational scans.

The most stable conformer is likely one where the dicyclohexylvinyl group is significantly twisted with respect to the pyridine ring, representing a compromise between maximizing π-conjugation and minimizing steric strain. This twisting will have a direct impact on the electronic properties discussed in the previous section.

Prediction of Reactivity and Reaction Pathways via Quantum Chemical Calculations

Quantum chemical calculations can provide valuable insights into the reactivity of this compound. The molecule possesses several potential reactive sites: the nitrogen atom of the pyridine ring, the aromatic ring itself, and the vinyl double bond.

The nitrogen atom, with its lone pair of electrons, is a nucleophilic and basic center, capable of coordinating to metal ions or reacting with electrophiles. wikipedia.org The basicity of the pyridine nitrogen can be computationally estimated by calculating the proton affinity. The electron-donating nature of the dicyclohexylvinyl substituent is expected to increase the electron density on the nitrogen atom, making it more basic than unsubstituted pyridine.

The pyridine ring can undergo both electrophilic and nucleophilic aromatic substitution. The electron-withdrawing nature of the nitrogen atom generally deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 3- and 5-positions. Conversely, the ring is activated towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The presence of the bulky substituent at the 2-position will sterically hinder attack at this position and may influence the regioselectivity of reactions at other positions.

The vinyl double bond is susceptible to electrophilic addition reactions. The electron-rich nature of the double bond, enhanced by the electron-donating cyclohexyl groups, makes it reactive towards electrophiles. Computational modeling of reaction pathways, including the calculation of transition state energies, can predict the activation barriers for various potential reactions and thus their feasibility. libretexts.org For instance, DFT calculations can be used to model the mechanism of polymerization at the vinyl group or the addition of halogens across the double bond.

Table 3: Hypothetical Calculated Activation Energies for Selected Reactions of this compound

| Reaction Type | Reactive Site | Calculated Activation Energy (kcal/mol) |

| Protonation | Pyridine Nitrogen | < 5 |

| Electrophilic Addition (e.g., HBr) | Vinyl Double Bond | 15-20 |

| Nucleophilic Aromatic Substitution | C4-position of Pyridine | 25-30 |

Note: These values are illustrative and would need to be confirmed by specific quantum chemical calculations for the molecule of interest.

Ligand-Metal Interactions in Coordination Complexes: Computational Models and Bonding Analysis

The this compound molecule is an excellent candidate as a ligand in coordination chemistry due to the presence of the coordinating nitrogen atom of the pyridine ring. wikipedia.org The steric bulk of the dicyclohexyl groups is expected to play a significant role in the structure and stability of its metal complexes.

Computational models, particularly DFT, can be used to study the interaction between this ligand and various metal centers. youtube.comnih.gov These models can predict the geometry of the resulting coordination complexes, including bond lengths and angles between the metal and the ligand. The bulky dicyclohexyl groups are likely to occupy a large portion of the coordination sphere around the metal, potentially influencing the coordination number and the geometry of the complex. This steric hindrance can be quantified using parameters like the Tolman cone angle, which can be estimated from the computationally optimized structure of the complex. nih.gov

Bonding analysis methods, such as Natural Bond Orbital (NBO) analysis, can elucidate the nature of the metal-ligand bond. The primary interaction is expected to be a σ-donation from the nitrogen lone pair to a vacant orbital on the metal center. wikipedia.org The extent of this donation can be quantified by analyzing the charge transfer between the ligand and the metal. Additionally, for transition metals with filled d-orbitals, there is the possibility of π-backbonding from the metal to the π* orbitals of the pyridine ring. The degree of π-backbonding would be influenced by the energy of the LUMO of the ligand and the orientation of the pyridine ring with respect to the metal's d-orbitals.

Table 4: Illustrative Computed Bonding Parameters for a [M(this compound)Cl₂] Complex

| Parameter | Value |

| M-N Bond Length (Å) | 2.05 - 2.15 |

| N-M-Cl Bond Angle (°) | ~90 |

| Charge Transfer (Ligand to Metal) (e⁻) | 0.2 - 0.4 |

| Tolman Cone Angle (°) | 160 - 180 |

Note: These values are representative and would vary depending on the specific metal (M) and the level of theory used for the calculation.

Emerging Research Avenues and Future Perspectives for 2 2,2 Dicyclohexylvinyl Pyridine

Development of Novel Synthetic Methodologies and Cascade Reactions

The synthesis of substituted pyridines is a cornerstone of organic chemistry, with numerous methods developed over the decades. researchgate.net However, the specific architecture of 2-(2,2-Dicyclohexylvinyl)pyridine calls for the exploration of novel and efficient synthetic routes.

Current synthetic approaches to vinylpyridines often involve the condensation of picoline derivatives with carbonyl compounds. For this compound, a plausible route would be the reaction of 2-picoline with dicyclohexyl ketone. The development of more sophisticated methods, however, is a key area of future research. This includes the use of transition-metal-catalyzed cross-coupling reactions, which could offer higher yields and greater functional group tolerance.

A particularly promising avenue is the development of cascade reactions, which allow for the construction of complex molecules in a single, efficient step. researchgate.net A hypothetical cascade reaction for the synthesis of this compound could involve a multi-component reaction where a pyridine (B92270) precursor, a source of the vinyl group, and the dicyclohexyl moiety are combined in the presence of a suitable catalyst.

| Synthetic Method | Description | Potential Advantages |

| Wittig Reaction | Reaction of dicyclohexyl ketone with a phosphonium (B103445) ylide derived from 2-(chloromethyl)pyridine. | Well-established, reliable for C=C bond formation. |

| McMurry Reaction | Reductive coupling of dicyclohexyl ketone and 2-acetylpyridine (B122185) using a low-valent titanium reagent. | Can be effective for hindered ketones. |

| Suzuki Coupling | Cross-coupling of a 2-pyridylboronic acid derivative with a dicyclohexylvinyl halide. | High functional group tolerance, mild reaction conditions. |

| Cascade Reaction | A one-pot reaction involving multiple bond-forming events to construct the target molecule from simple precursors. | Increased efficiency, reduced waste, step economy. researchgate.net |

Expanding the Scope of Chemical Transformations and Derivatization

The chemical reactivity of this compound is dictated by its three main components: the pyridine ring, the vinyl group, and the cyclohexyl groups. Each of these sites offers opportunities for a wide range of chemical transformations and derivatizations, leading to a diverse library of new compounds.

The nitrogen atom of the pyridine ring can be quaternized or oxidized to the corresponding N-oxide, which can then undergo further reactions. The pyridine ring itself is susceptible to electrophilic substitution, although the electron-withdrawing nature of the nitrogen atom makes this challenging. However, metalation of the pyridine ring followed by reaction with an electrophile is a viable strategy.

The vinyl group is a versatile handle for a variety of transformations. It can undergo hydrogenation to the corresponding saturated derivative, 2-(2,2-dicyclohexylethyl)pyridine. It is also a prime candidate for addition reactions, such as halogenation, hydrohalogenation, and epoxidation. Furthermore, the vinyl group can participate in polymerization reactions, opening the door to the synthesis of novel polymers with unique properties.

The cyclohexyl groups, while generally less reactive, can undergo functionalization through radical reactions or by activation of C-H bonds using transition metal catalysts.

| Functional Group | Transformation | Potential Product |

| Pyridine Nitrogen | Quaternization | N-alkyl-2-(2,2-dicyclohexylvinyl)pyridinium salt |

| Pyridine Ring | Electrophilic Aromatic Substitution | Halogenated or nitrated derivatives |

| Vinyl Group | Hydrogenation | 2-(2,2-Dicyclohexylethyl)pyridine |

| Vinyl Group | Epoxidation | 2-(2-(2,2-dicyclohexyl)oxiran-2-yl)pyridine |

| Cyclohexyl Group | C-H Activation/Functionalization | Hydroxylated or halogenated cyclohexyl derivatives |

The derivatization of this compound is a key step towards exploring its potential applications. For instance, the introduction of polar functional groups could enhance its solubility in aqueous media, which is important for biological applications. The synthesis of derivatives with specific electronic properties is crucial for their use in electronic devices and sensors.

Design and Synthesis of Next-Generation Catalytic Systems

Pyridine-containing ligands have a long and successful history in coordination chemistry and catalysis. researchgate.net The nitrogen atom of the pyridine ring is an excellent coordinating site for a wide range of metal ions. The specific steric and electronic properties of this compound make it an attractive candidate for the design of novel catalytic systems.

The bulky dicyclohexyl groups can create a specific steric environment around a coordinated metal center, which could lead to high selectivity in catalytic reactions. For example, a transition metal complex of this compound could be a highly selective catalyst for asymmetric hydrogenation or hydroformylation reactions.

Furthermore, the vinyl group can be used to immobilize the catalyst on a solid support, such as a polymer or silica (B1680970) gel. This would allow for easy separation of the catalyst from the reaction mixture and its reuse, which is a key principle of green chemistry.

| Catalyst Type | Potential Application | Key Feature |

| Homogeneous Catalyst | Asymmetric Hydrogenation | Chiral metal complex with a derivative of this compound as a ligand. |

| Heterogeneous Catalyst | Continuous Flow Reactions | This compound-based catalyst immobilized on a solid support. |

| Photocatalyst | Light-driven Chemical Transformations | Ruthenium or Iridium complex with this compound as a ligand. nih.gov |

The development of such catalytic systems would require a detailed understanding of the coordination chemistry of this compound and its derivatives. This would involve the synthesis and characterization of a range of metal complexes and the evaluation of their catalytic activity in various chemical transformations.

Integration into Advanced Functional Systems and Nanomaterials for Specific Applications

The unique combination of a pyridine moiety, a vinyl group, and bulky cyclohexyl substituents in this compound makes it a promising building block for the construction of advanced functional systems and nanomaterials.

The pyridine unit can act as a recognition site for specific molecules or ions, making it suitable for the development of chemical sensors. The vinyl group can be used to incorporate the molecule into polymer chains, leading to the formation of functional polymers with tailored properties. These polymers could find applications in areas such as drug delivery, coatings, and membranes.

Furthermore, this compound can be used to functionalize the surface of nanomaterials, such as gold nanoparticles or carbon nanotubes. The resulting hybrid materials could exhibit a combination of the properties of the nanomaterial and the pyridine derivative, leading to novel applications in electronics, catalysis, and biomedicine.

| Material Type | Potential Application | Key Feature |

| Functional Polymer | Drug Delivery | Polymer with pendant this compound units that can bind and release drug molecules. |

| Chemical Sensor | Ion Detection | A device based on a thin film of a this compound derivative that changes its optical or electrical properties upon binding to a specific ion. |

| Hybrid Nanomaterial | Targeted Cancer Therapy | Gold nanoparticles functionalized with a derivative of this compound that can specifically target cancer cells. |

The exploration of these applications will require a multidisciplinary approach, combining expertise in organic synthesis, materials science, and nanotechnology. The synthesis of a range of derivatives of this compound with specific functionalities will be crucial for the successful development of these advanced materials.

Q & A

Q. What are the recommended safety protocols for handling 2-(2,2-Dicyclohexylvinyl)pyridine in laboratory settings?

While specific safety data for this compound is unavailable, analogous pyridine derivatives (e.g., 2,2'-Dipyridylamine and 2-Hexyl-6-phenylpyridine) require stringent precautions:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as pyridine derivatives often exhibit acute toxicity (Category 4 for oral/dermal/inhalation) .

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

- Storage : Store in airtight containers away from strong acids/bases to prevent reactive hazards .

Q. How can researchers synthesize this compound, and what are common pitfalls?

Synthesis of similar vinylpyridine derivatives typically involves cross-coupling reactions (e.g., Heck or Suzuki-Miyaura couplings). Key considerations:

- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) are effective for vinylation but require inert atmospheres to prevent oxidation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard, but monitor for byproducts like unreacted cyclohexyl groups .

- Yield Optimization : Pre-activating the pyridine ring with electron-withdrawing groups may improve reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported stability data for this compound under varying conditions?

Stability discrepancies may arise from differences in experimental setups:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to compare decomposition temperatures across studies. For example, some pyridines degrade above 200°C, while others remain stable .

- Solvent Effects : Test stability in polar vs. non-polar solvents. Hydrophobic cyclohexyl groups may enhance stability in organic solvents (e.g., DCM or THF) .

- Replicate Conditions : Standardize humidity and oxygen levels during testing, as moisture can hydrolyze vinyl groups .

Q. How can computational methods predict the catalytic activity of this compound in coordination chemistry?

- Ligand Design : Density Functional Theory (DFT) calculations assess electron-donating capacity of the pyridine nitrogen and vinyl group. Compare with known ligands like 2,2'-bipyridine .

- Metal Complexation : Simulate binding energies with transition metals (e.g., Ru or Fe) to prioritize experimental trials. For example, steric hindrance from dicyclohexyl groups may limit coordination geometry .

- Reactivity Trends : Use molecular docking to predict interactions in catalytic cycles (e.g., CO₂ reduction or hydrogen evolution) .

Q. What methodologies characterize the ecological impact of this compound, given limited data?

- Read-Across Analysis : Use data from structurally similar compounds (e.g., 2-Hexyl-6-phenylpyridine) to estimate biodegradation and bioaccumulation potential. Hydrophobic groups like cyclohexyl may increase persistence in soil .

- Microtox Assays : Test acute toxicity on Vibrio fischeri to estimate EC₅₀ values. Pyridine derivatives often show moderate toxicity (EC₅₀ = 10–100 mg/L) .

- Column Leaching Studies : Evaluate mobility in soil columns to assess groundwater contamination risks .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.